molecular formula C23H19ClFN3O3S B2666105 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,6-dimethylphenyl)acetamide CAS No. 1031670-11-7

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,6-dimethylphenyl)acetamide

Cat. No. B2666105
CAS RN: 1031670-11-7
M. Wt: 471.93
InChI Key: OAWLOKHYVOHJPI-UHFFFAOYSA-N
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Description

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,6-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H19ClFN3O3S and its molecular weight is 471.93. The purity is usually 95%.
BenchChem offers high-quality 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,6-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,6-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2,6-dimethylphenyl)acetamide, also known as 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,6-dimethylphenyl)acetamide:

Pharmaceutical Research

This compound is studied for its potential as a pharmaceutical agent due to its unique chemical structure. The presence of the fluorophenyl group and the benzothiadiazine moiety suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where these interactions are beneficial .

Agrochemical Applications

The compound’s structure indicates potential use in agrochemicals. Fluorinated compounds are often used in pesticides and herbicides due to their stability and effectiveness. This compound could be explored for its ability to protect crops from pests and diseases, contributing to agricultural productivity .

Material Science

In material science, this compound could be used in the development of new materials with specific properties. The unique combination of chlorine, fluorine, and sulfur atoms in its structure might impart desirable characteristics such as increased durability, resistance to degradation, or specific electronic properties .

Catalysis

The compound may serve as a catalyst or a catalyst precursor in various chemical reactions. Its complex structure could facilitate unique catalytic processes, potentially improving the efficiency and selectivity of industrial chemical reactions .

Environmental Chemistry

Research into this compound could reveal applications in environmental chemistry, such as the development of new methods for pollutant degradation or the synthesis of environmentally friendly chemicals. Its stability and reactivity might make it suitable for such applications .

Biochemical Research

In biochemical research, this compound could be used to study enzyme interactions and inhibition. Its structure suggests it could bind to specific enzymes, providing insights into enzyme function and aiding in the design of enzyme inhibitors for therapeutic purposes .

Synthetic Chemistry

The compound can be a valuable intermediate in synthetic chemistry. Its complex structure allows for various chemical modifications, making it a useful building block for the synthesis of more complex molecules in both academic and industrial research .

Medicinal Chemistry

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its unique structure might interact with biological targets in ways that could lead to the development of new medications for various conditions .

These applications highlight the versatility and potential of 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2,6-dimethylphenyl)acetamide in scientific research. Each field offers unique opportunities for further exploration and development.

Synthesis and application of trifluoromethylpyridines Catalytic protodeboronation of pinacol boronic esters An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid

properties

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFN3O3S/c1-14-6-5-7-15(2)22(14)26-21(29)13-28-27-23(17-8-3-4-9-19(17)25)18-12-16(24)10-11-20(18)32(28,30)31/h3-12H,13H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWLOKHYVOHJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2,6-dimethylphenyl)acetamide

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